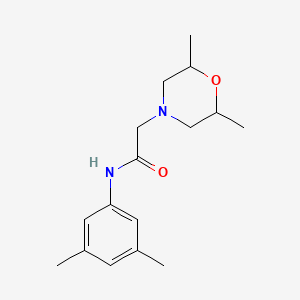
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment.
作用機序
The exact mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide is not fully understood. It is believed to work by activating the immune system and inducing tumor necrosis factor-alpha (TNF-alpha) production. TNF-alpha is a cytokine that plays a key role in the body's immune response to cancer cells.
Biochemical and Physiological Effects:
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase vascular permeability, leading to increased blood flow to tumors. This increased blood flow can enhance the delivery of chemotherapy drugs to the tumor. 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide is its ability to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. This makes it a promising candidate for combination therapy. However, 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to have limitations in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. It has also been shown to have a short half-life, which can limit its effectiveness.
将来の方向性
There are a number of future directions for 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide research. One area of interest is the development of new formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide treatment. Finally, there is interest in exploring the potential use of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide in combination with other immunotherapies, such as checkpoint inhibitors, to enhance the immune response to cancer cells.
合成法
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide can be synthesized through a multistep process starting from 3,5-dimethylphenylacetic acid. The first step involves the conversion of the acid to an acid chloride, which is then reacted with 2,6-dimethylmorpholine to form the corresponding amide. This amide is then treated with acetic anhydride to form 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide.
科学的研究の応用
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to enhance the effectiveness of radiation therapy and chemotherapy in preclinical studies.
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-5-12(2)7-15(6-11)17-16(19)10-18-8-13(3)20-14(4)9-18/h5-7,13-14H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXFUTSSWGVBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1R*,3S*)-3-{[(2-methoxyethyl)(methyl)amino]carbonyl}cyclopentyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5314047.png)
![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314064.png)
![1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5314069.png)
![N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5314077.png)
![2-(4-ethyl-1-piperazinyl)-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314085.png)
![1-(4-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5314096.png)
![4-(1H-imidazol-4-ylmethyl)-1-methyl-9-(3-phenylpropanoyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5314106.png)
![2-(allylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314112.png)
![N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5314114.png)
![4-hydroxy-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B5314127.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5314144.png)
![methyl 2-[5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5314145.png)
![1-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5314148.png)